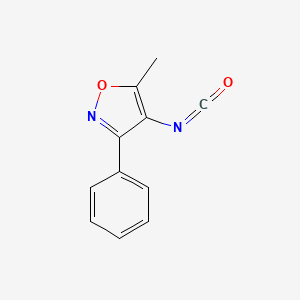

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

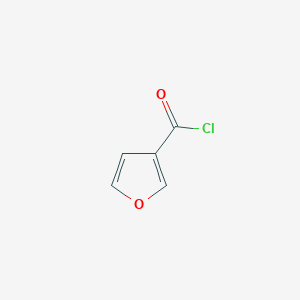

The compound "1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol" is a derivative of indole, a heterocyclic structure with a wide range of biological activities. Indole derivatives are known for their potential pharmacological properties, particularly in the realm of cardiovascular therapeutics. The core structure of indole, as seen in 1H-indol-6-ol, has been identified to possess aldose reductase inhibitory potential, which could be beneficial in treating complications of diabetes .

Synthesis Analysis

The synthesis of indole derivatives can involve multiple steps, including the removal of protective groups and the introduction of substituents that confer desired biological activities. For instance, the synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one was achieved by starting from 1H-indole and involved the use of 4-(1-pyrrolidino)pyridine to remove the chloroacetyl moiety from an intermediate ester . This process highlights the complexity and the precision required in the synthesis of such compounds.

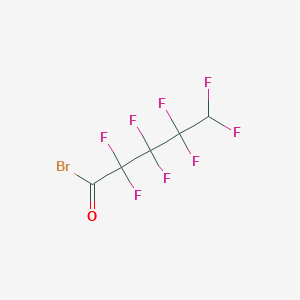

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial in determining their pharmacological activity. The presence of substituents on the indole ring, such as methyl groups or hydroxyethylamino chains, can significantly alter the compound's affinity for various receptors. For example, the presence of a methoxyphenoxy group in the structure of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol analogs has been associated with adrenolytic activities, which are essential for their cardiovascular effects .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions to form new compounds with different pharmacological properties. The synthesis of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and their dimethoxy derivatives demonstrates the ability to modify the indole structure to achieve increased affinity for beta-adrenoceptors, which is important for their cardioselectivity . The chemical modifications can lead to a range of compounds with varying degrees of selectivity and potency.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. These properties are critical for the pharmacokinetics and pharmacodynamics of the compounds. The introduction of different substituents can enhance the compound's ability to interact with biological targets, improve its bioavailability, and optimize its therapeutic profile. The studies on the synthesis and pharmacological activity of indole derivatives provide insights into how these properties can be fine-tuned to develop more effective and selective drugs .

属性

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-(2-hydroxyethylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-11-12(2)17(10-13(19)9-16-7-8-18)15-6-4-3-5-14(11)15/h3-6,13,16,18-19H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXQLMTYVIIFCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CNCCO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389748 |

Source

|

| Record name | 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol | |

CAS RN |

436099-60-4 |

Source

|

| Record name | 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)